molecular formula C14H15N3O4 B163781 H-Gly-Gly-AMC

H-Gly-Gly-AMC

Cat. No.: B163781
M. Wt: 289.29 g/mol
InChI Key: LPLILQIZVFKNJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is widely used in biochemical assays to evaluate protease activity, particularly in bacterial proteases such as those from Pseudomonas aeruginosa and Staphylococcus aureus . The compound is characterized by its ability to release a fluorescent signal upon enzymatic cleavage, making it a valuable tool in various research applications.

Scientific Research Applications

Gly-Gly-AMC has a wide range of applications in scientific research, including:

Mechanism of Action

Target of Action

H-Gly-Gly-AMC, also known as Gly-Gly-AMC, is primarily used as a fluorogenic substrate for detecting the activity of bacterial proteases from Pseudomonas aeruginosa and Staphylococcus aureus . It is also used in thrombin generation assays to monitor the rate of thrombin generation .

Mode of Action

The compound works by releasing AMC (7-amino-4-methylcoumarin), a fluorophore that generates a signal when excited at 390 nm light, producing measured fluorescence at approximately 460 nm . This fluorescence can be used to quantify the protease activity .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the proteolytic pathway. The compound serves as a substrate for bacterial proteases, which cleave the peptide bond to release the AMC fluorophore . The fluorescence signal generated provides a measure of the protease activity, indicating the level of bacterial infection.

Result of Action

The cleavage of this compound by bacterial proteases and the subsequent release of the AMC fluorophore result in a fluorescence signal. This signal can be quantified to determine the level of protease activity, providing a measure of bacterial infection severity .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound should be stored at -20℃, protected from light and moisture . The temperature for transportation should be between 4-25℃ for up to 3 weeks . These conditions ensure the stability of the compound and its efficacy in detecting protease activity.

Future Directions

The future directions of H-Gly-Gly-AMC research could involve its use in various biochemical assays, particularly those involving the detection and quantification of protease activity. It could also be used in the development of new diagnostic tools and therapeutic strategies .

Biochemical Analysis

Biochemical Properties

H-Gly-Gly-AMC plays a significant role in biochemical reactions, particularly in the monitoring of thrombin generation . It interacts with enzymes such as thrombin and bacterial proteases from P. aeruginosa and S. aureus . The nature of these interactions involves the enzymatic cleavage of this compound, leading to the release of AMC and the generation of a fluorescence signal .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in monitoring thrombin generation . Thrombin is a key enzyme in the coagulation cascade, influencing cell function by impacting cell signaling pathways and cellular metabolism . The use of this compound allows for the continuous measurement of thrombin activity, providing valuable insights into cellular responses to various conditions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes, leading to its cleavage and the release of AMC . This process allows for the continuous monitoring of enzyme activity, such as thrombin generation . The binding interactions between this compound and these enzymes result in changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the compound’s stability and degradation, as well as any long-term effects on cellular function observed in in vitro or in vivo studies . For instance, the thrombin generation curve, when monitored using this compound, can sometimes have two peaks, indicating a temporal change in the effects of this compound .

Metabolic Pathways

This compound is involved in the thrombin generation pathway . It interacts with thrombin, an enzyme that plays a crucial role in the coagulation cascade

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gly-Gly-AMC typically involves the coupling of Glycyl-Glycine with 7-amido-4-methylcoumarin. The process begins with the protection of the amino groups of Glycyl-Glycine to prevent unwanted side reactions. This is followed by the activation of the carboxyl group, which is then coupled with 7-amido-4-methylcoumarin under controlled conditions. The protective groups are subsequently removed to yield the final product .

Industrial Production Methods: Industrial production of Gly-Gly-AMC follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reactions .

Chemical Reactions Analysis

Types of Reactions: Gly-Gly-AMC primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the amide bond between Glycyl-Glycine and 7-amido-4-methylcoumarin results in the release of a fluorescent signal .

Common Reagents and Conditions: The hydrolysis reactions typically require the presence of specific proteases and are conducted under physiological conditions (pH 7.4, 37°C). The reactions can be monitored using fluorescence spectroscopy to measure the release of 7-amido-4-methylcoumarin .

Major Products Formed: The major product formed from the hydrolysis of Gly-Gly-AMC is 7-amido-4-methylcoumarin, which emits a fluorescent signal upon release. This property is utilized in various biochemical assays to quantify protease activity .

Comparison with Similar Compounds

  • Z-Gly-Gly-Arg-AMC
  • Z-Gly-Gly-Leu-AMC
  • Gly-Gly-Leu-AMC

Comparison: Gly-Gly-AMC is unique in its specificity for certain bacterial proteases, making it particularly useful in diagnostic assays for bacterial infections. Compared to other similar compounds, Gly-Gly-AMC has a distinct substrate sequence that allows for selective hydrolysis by specific proteases. This specificity enhances its utility in research and diagnostic applications .

Properties

IUPAC Name

2-amino-N-[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-8-4-14(20)21-11-5-9(2-3-10(8)11)17-13(19)7-16-12(18)6-15/h2-5H,6-7,15H2,1H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLILQIZVFKNJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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